molecular formula C8H8BrFO B1374373 1-Bromo-3-fluoro-5-(methoxymethyl)benzene CAS No. 1383985-25-8

1-Bromo-3-fluoro-5-(methoxymethyl)benzene

Cat. No.: B1374373
CAS No.: 1383985-25-8
M. Wt: 219.05 g/mol
InChI Key: UFSWEZXGAMCWOP-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(methoxymethyl)benzene (CAS: 1242339-58-7) is a substituted aromatic compound featuring bromine and fluorine atoms at positions 1 and 3, respectively, and a methoxymethyl group (-CH2OCH3) at position 5 . This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The methoxymethyl group acts as a moderately electron-donating substituent, influencing reactivity in cross-coupling reactions and directing further functionalization.

Properties

IUPAC Name

1-bromo-3-fluoro-5-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSWEZXGAMCWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-5-(methoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-5-(methoxymethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the methoxymethyl and fluoro substituents intact.

Scientific Research Applications

1-Bromo-3-fluoro-5-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-5-(methoxymethyl)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

(a) 1-Bromo-3-fluoro-5-methoxybenzene (CAS 27407-11-0)
  • Substituent : Methoxy (-OCH3) at position 3.
  • Key Differences : Lacks the methylene spacer in the methoxymethyl group, reducing steric bulk.
  • Impact : Lower molecular weight (212.03 g/mol vs. 237.07 g/mol for the target compound) and increased polarity due to direct oxygen attachment . Reactivity in electrophilic substitution may differ due to reduced steric hindrance.
(b) 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene (CAS 1207970-78-2)
  • Substituent : Methylsulfonyl (-SO2CH3) at position 4.
  • Key Differences : Sulfonyl group is strongly electron-withdrawing, creating a more electron-deficient aromatic ring compared to the electron-donating methoxymethyl group.
  • Impact : Higher reactivity in nucleophilic aromatic substitution but reduced stability under acidic conditions .
(c) 1-Bromo-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene (C8H3BrF6)
  • Substituent : Pentafluoroethyl (-CF2CF3) at position 5.
  • Key Differences : Highly electronegative and lipophilic substituent.

Positional Isomers and Regioselectivity

(a) 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (CAS 2090805-17-5)
  • Substituents : Methoxy at position 4, trifluoromethyl (-CF3) at position 2.
  • Key Differences : Altered substitution pattern directs electrophilic attack to different positions.
  • Impact : Trifluoromethyl’s electron-withdrawing effect deactivates the ring, reducing reactivity compared to the methoxymethyl-substituted compound .
(b) 1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2)
  • Substituent : Chlorine at position 3 instead of fluorine.
  • Key Differences : Chlorine’s larger atomic radius and polarizability increase steric and electronic effects.
  • Impact : Higher density (1.72 g/cm³) and boiling point compared to fluorine-substituted analogs .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Reactivity Reference
1-Bromo-3-fluoro-5-(methoxymethyl)benzene C8H8BrFO 237.07 Electron-donating Moderate steric bulk; versatile in Suzuki couplings
1-Bromo-3-fluoro-5-methoxybenzene C7H6BrFO 212.03 Electron-donating Higher polarity; lower lipophilicity
1-Bromo-3-fluoro-5-(methylsulfonyl)benzene C7H6BrFO2S 267.12 Electron-withdrawing Enhanced nucleophilic substitution
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene C9H7BrF4O 303.06 Mixed electronic effects Deactivated ring; limited electrophilic reactivity

Biological Activity

The compound is characterized by:

  • Molecular Weight : 201.06 g/mol
  • Structure : A benzene ring with halogenated and methoxymethyl substituents.
  • Reactivity : Its structure suggests potential for electrophilic aromatic substitution and nucleophilic reactions, which are crucial in medicinal chemistry.

Biological Activity Overview

Although specific biological activities for 1-Bromo-3-fluoro-5-(methoxymethyl)benzene are not extensively documented, similar halogenated compounds exhibit various biological properties, including:

  • Antimicrobial Activity : Many halogenated aromatic compounds have demonstrated effectiveness against bacterial and fungal strains due to their lipophilicity and ability to penetrate cell membranes.
  • Anticancer Properties : Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-3-fluoro-5-methylbenzeneMethyl group instead of methoxymethylDifferent reactivity due to less steric hindrance
1-Bromo-3-fluoro-5-(trifluoromethyl)benzeneTrifluoromethyl groupStronger electron-withdrawing effect
2-Bromo-4-fluorobenzotrifluorideTrifluoromethyl at a different positionAlters electronic properties significantly
1-Bromo-2-fluoro-4-(trifluoromethyl)benzeneTrifluoromethyl at another positionEnhanced stability due to multiple fluorine atoms

The biological activity of halogenated compounds often involves interaction with specific molecular targets. The mechanisms may include:

  • Enzyme Inhibition : Binding to active sites of enzymes, altering their functionality.
  • Receptor Modulation : Interacting with cellular receptors, influencing signaling pathways.

Research indicates that the presence of halogens can enhance the lipophilicity of compounds, improving their bioavailability and interaction with biological systems.

Case Studies

While direct case studies on this compound are scarce, analogous studies on related halogenated compounds provide valuable insights:

  • Antimicrobial Studies : Research has shown that similar brominated compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, 1-bromo-3-fluorobenzene was effective against Staphylococcus aureus in vitro.
  • Cancer Research : In studies involving fluorinated benzene derivatives, certain compounds demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell migration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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